molecular formula C17H17NO3 B11174484 2-[(1-Phenylethyl)carbamoyl]phenyl acetate

2-[(1-Phenylethyl)carbamoyl]phenyl acetate

Cat. No.: B11174484
M. Wt: 283.32 g/mol
InChI Key: XCIHAKQADDMPKA-UHFFFAOYSA-N
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Description

2-[(1-Phenylethyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl acetate group attached to a phenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylethyl)carbamoyl]phenyl acetate typically involves the reaction of 2-[(1-Phenylethyl)carbamoyl]phenol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate acetylated product, which is then converted to the final ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylethyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(1-Phenylethyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylethyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: An ester with a similar structure but different functional groups.

    Phenoxy acetamide: A compound with a phenoxy group instead of a phenyl acetate group.

    Phenyl carbamates: Compounds with a carbamate group attached to a phenyl ring.

Uniqueness

2-[(1-Phenylethyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ester and carbamoyl groups allow for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[2-(1-phenylethylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-12(14-8-4-3-5-9-14)18-17(20)15-10-6-7-11-16(15)21-13(2)19/h3-12H,1-2H3,(H,18,20)

InChI Key

XCIHAKQADDMPKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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